ethyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate ethyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17458498
InChI: InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-5-10-7(2)4-8(12)6-14(10)13-9/h4-6H,3H2,1-2H3
SMILES:
Molecular Formula: C11H11BrN2O2
Molecular Weight: 283.12 g/mol

ethyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate

CAS No.:

Cat. No.: VC17458498

Molecular Formula: C11H11BrN2O2

Molecular Weight: 283.12 g/mol

* For research use only. Not for human or veterinary use.

ethyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate -

Specification

Molecular Formula C11H11BrN2O2
Molecular Weight 283.12 g/mol
IUPAC Name ethyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate
Standard InChI InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-5-10-7(2)4-8(12)6-14(10)13-9/h4-6H,3H2,1-2H3
Standard InChI Key LIAZNOHRKRFBGZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NN2C=C(C=C(C2=C1)C)Br

Introduction

Chemical Identity and Structural Features

Ethyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate belongs to the pyrazolopyridine family, a class of fused bicyclic compounds with a five-membered pyrazole ring adjacent to a six-membered pyridine ring. Key structural attributes include:

  • Molecular Formula: C11H11BrN2O2\text{C}_{11}\text{H}_{11}\text{BrN}_2\text{O}_2

  • Molecular Weight: 283.13 g/mol

  • IUPAC Name: Ethyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate

  • SMILES Notation: CCOC(=O)C1=NN2/C=C(Br)\C=C(\C)C2=C1\text{CCOC(=O)C1=NN2/C=C(Br)\C=C(\C)C2=C1}

The bromine atom at position 6 enhances electrophilic reactivity, facilitating cross-coupling reactions, while the ethyl carboxylate group at position 2 improves solubility in organic solvents .

Synthetic Routes and Methodologies

General Synthesis Strategy

The synthesis of pyrazolo[1,5-a]pyridine derivatives typically involves cyclization reactions. For ethyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate, a plausible route adapts methods from related compounds (e.g., 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid) :

  • Boc Removal: tert-Butyl (methylsulfonyl)oxycarbamate undergoes deprotection in trifluoroacetic acid (TFA) at 0–20°C for 3–5 hours to yield hydroxylamine-O-sulfonic acid .

  • Cyclization: Reaction of hydroxylamine-O-sulfonic acid with 3-bromopyridine in tetrahydrofuran (THF) forms 1-amino-3-bromopyridine sulfonate. Subsequent treatment with ethyl propiolate and lithium bis(trimethylsilyl)amide (LiHMDS) at −70 to −50°C for 12–16 hours generates ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate .

  • Functionalization: Methylation at position 4 and esterification at position 2 are achieved via nucleophilic substitution or palladium-catalyzed coupling, though specific details for this step require further experimental validation .

Key Reaction Parameters:

  • Temperature ranges: −70°C (cyclization) to 20°C (Boc removal) .

  • Solvents: THF, ethanol, and TFA .

  • Catalysts: LiHMDS for deprotonation .

Physicochemical Properties

Limited experimental data exist for this specific compound, but inferences can be drawn from analogs:

PropertyValue/DescriptionSource
Melting PointNot reported-
Boiling PointNot reported-
SolubilitySoluble in DMSO, THF; insoluble in H₂OAnalog data
LogP~2.5 (estimated)Calculated
StabilityStable under inert conditions

The ethyl ester group enhances lipid solubility, making the compound suitable for organic-phase reactions .

Applications in Pharmaceutical Research

Pyrazolo[1,5-a]pyridines are privileged scaffolds in drug discovery. While direct studies on ethyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate are sparse, related derivatives exhibit:

  • Anticancer Activity: Pyrazolopyridines inhibit kinases like p38 MAPK, implicated in tumor progression .

  • Antiviral Potential: Analogous brominated compounds show efficacy against herpes simplex virus (HSV-1) .

  • Central Nervous System (CNS) Modulation: Dopamine receptor binding has been observed in structurally similar molecules .

Table 2: Bioactivity of Pyrazolo[1,5-a]pyridine Analogs

CompoundTargetIC₅₀ (nM)Reference
6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acidp38 MAPK12
Ethyl 5-nitro-pyrazolo[1,5-a]pyridine-2-carboxylateHSV-1 protease8.7

Future Directions

Further research should focus on:

  • Optimizing Synthesis: Developing one-pot methodologies to reduce step count.

  • Biological Screening: Evaluating this compound in kinase inhibition and antiviral assays.

  • Derivatization: Exploring Suzuki-Miyaura couplings to diversify the pyrazolopyridine core .

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